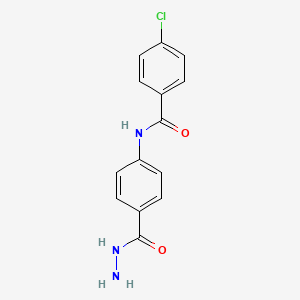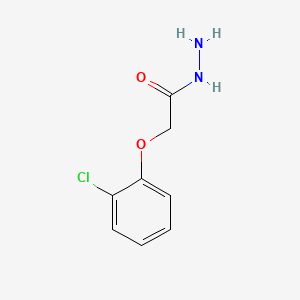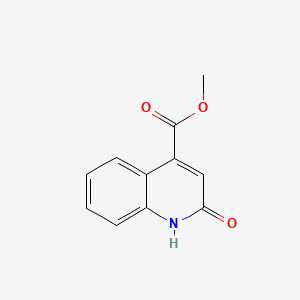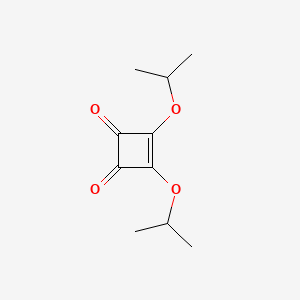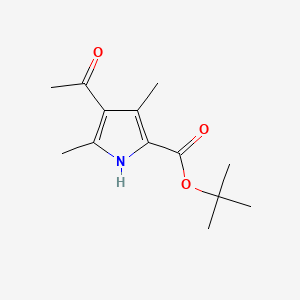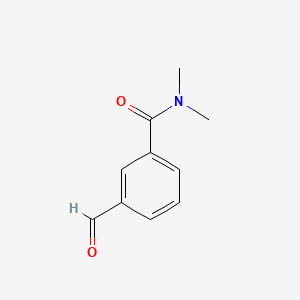
1,5-Dimethyl-1H-pyrrole-2-carbonitrile
説明
Synthesis Analysis
The synthesis of pyrrole derivatives often involves strategies like condensation reactions, electrochemical oxidation, and interactions with reagents to form various functionalized compounds. For example, the synthesis of ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the typical approach for generating pyrrole derivatives through reactions involving hydrazide-hydrazone frameworks, highlighting the flexibility of pyrrole chemistry in accommodating different substituents (Rawat & Singh, 2014).
Molecular Structure Analysis
Pyrrole derivatives exhibit interesting structural features, including the ability to form stable dimers through hydrogen bonding interactions. These structural characteristics are crucial for understanding the compound's reactivity and interaction with other molecules. Studies using quantum chemical calculations and X-ray crystallography provide insights into the molecular structure and bonding patterns, revealing the influence of substituents on the pyrrole core's electronic properties and spatial arrangement (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, including oxidative coupling, polymerization, and interactions with reagents, leading to a rich chemistry that is useful for synthetic applications. For instance, the oxidative coupling and polymerization of pyrroles demonstrate the compound's ability to form polymers and oligomers with distinct properties, which are influenced by the reaction conditions and the nature of the substituents on the pyrrole ring (Hansen et al., 2005).
Physical Properties Analysis
The physical properties of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile and its derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for practical applications, including the design of materials and synthesis of complex molecules. Spectroscopic techniques, including NMR and UV-Vis, along with computational methods, are used to elucidate these properties and understand the effects of molecular modifications on the compound's behavior.
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including reactivity, stability, and electron distribution, are central to their utility in various chemical reactions and applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Density Functional Theory (DFT) calculations, and Electrochemical studies provide valuable information on the electron density, charge distribution, and potential sites for chemical reactions, facilitating the design of new compounds with desired properties (Singh et al., 2013).
科学的研究の応用
1. Progesterone Receptor Modulators
1,5-Dimethyl-1H-pyrrole-2-carbonitrile derivatives have been explored as progesterone receptor modulators. These compounds, especially those with small dialkyl substituents like dimethyl, show potent antagonistic activity towards progesterone receptors. This characteristic makes them potential candidates for applications in female healthcare, including contraception, treatment of fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
2. Antibacterial Agents
Research has shown the effectiveness of compounds derived from 1,5-Dimethyl-1H-pyrrole-2-carbonitrile in antibacterial applications. These compounds demonstrate significant activity against various bacteria, including Gram-positive and Gram-negative strains, suggesting their potential as novel antibacterial agents (Vazirimehr et al., 2017).
3. Synthetic Methodologies
1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a key intermediate in the synthesis of various complex molecules. Methods utilizing this compound have been developed for constructing pyrrole rings, which are essential structures in many organic compounds. Such methodologies are crucial in the field of synthetic organic chemistry (Chatani & Hanafusa, 1991).
4. Photochemical Studies
Derivatives of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile have been studied for their photochemical properties. Investigations into donor-acceptor compounds containing this structure reveal insights into fluorescence behavior, which is important for understanding molecular interactions in various environments (Bohnwagner et al., 2017).
5. Insecticidal Applications
Compounds derived from 1,5-Dimethyl-1H-pyrrole-2-carbonitrile have been synthesized and evaluated as potential insecticidal agents. Their effectiveness against certain pests, like the cotton leafworm, indicates the potential for developing new, effective insecticides (Abdelhamid et al., 2022).
6. Corrosion Inhibition
Studies have demonstrated the use of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds show significant efficiency in protecting metal surfaces, highlighting their industrial applications in corrosion prevention (Verma et al., 2015).
Safety and Hazards
1,5-Dimethyl-1H-pyrrole-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water. If swallowed, contact a poison center or doctor if you feel unwell .
作用機序
Mode of Action
It has been suggested that it may have pro-apoptotic and antitumor properties .
Result of Action
It has been suggested that it may have pro-apoptotic and antitumor effects , indicating that it could potentially induce cell death in cancer cells and inhibit tumor growth.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. It’s important to note that this compound should be stored at 2-8°C .
特性
IUPAC Name |
1,5-dimethylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXOPQFEWDRGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204883 | |
| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-pyrrole-2-carbonitrile | |
CAS RN |
56341-36-7 | |
| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethylpyrrole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




